molecular formula C5H10O4 B13819783 (3R,5R)-5-(hydroxymethyl)oxolane-2,3-diol

(3R,5R)-5-(hydroxymethyl)oxolane-2,3-diol

Cat. No.: B13819783
M. Wt: 134.13 g/mol
InChI Key: ZUYIBYOYYUXIGY-ZZKAVYKESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,5R)-5-(hydroxymethyl)oxolane-2,3-diol is a chiral compound with significant importance in various scientific fields. It is a derivative of oxolane, a five-membered ring containing an oxygen atom. The compound’s structure includes two hydroxyl groups and a hydroxymethyl group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-5-(hydroxymethyl)oxolane-2,3-diol typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable precursor such as a sugar derivative.

    Cyclization: The precursor undergoes cyclization to form the oxolane ring.

    Functionalization: Introduction of hydroxyl and hydroxymethyl groups through selective reactions.

Common reaction conditions include the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-5-(hydroxymethyl)oxolane-2,3-diol undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, sulfonates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

(3R,5R)-5-(hydroxymethyl)oxolane-2,3-diol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Studied for its role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for potential therapeutic properties and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3R,5R)-5-(hydroxymethyl)oxolane-2,3-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s hydroxyl and hydroxymethyl groups play a crucial role in these interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (3R,5R)-5-(hydroxymethyl)tetrahydrofuran-2,3-diol: Similar structure with a tetrahydrofuran ring.

    (3R,5R)-5-(hydroxymethyl)pyrrolidine-2,3-diol: Contains a pyrrolidine ring instead of oxolane.

Uniqueness

(3R,5R)-5-(hydroxymethyl)oxolane-2,3-diol is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C5H10O4

Molecular Weight

134.13 g/mol

IUPAC Name

(3R,5R)-5-(hydroxymethyl)oxolane-2,3-diol

InChI

InChI=1S/C5H10O4/c6-2-3-1-4(7)5(8)9-3/h3-8H,1-2H2/t3-,4-,5?/m1/s1

InChI Key

ZUYIBYOYYUXIGY-ZZKAVYKESA-N

Isomeric SMILES

C1[C@@H](OC([C@@H]1O)O)CO

Canonical SMILES

C1C(OC(C1O)O)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.